molecular formula C37H39F3N2O6S2 B10856117 2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide

2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide

Cat. No.: B10856117
M. Wt: 728.8 g/mol
InChI Key: QQIAMXDPJRMMQZ-UHFFFAOYSA-N
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Description

Compound 41, identified by the PubMed ID 36630177, is a synthetic organic molecule designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is crucial in the Wnt signaling pathway, which is often implicated in colorectal cancer. By binding to β-catenin, compound 41 aims to block Wnt signaling and the expression of oncogenic Wnt target genes .

Preparation Methods

The synthesis of compound 41 involves the creation of 3-phenylpiperidine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial production methods for compound 41 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.

Chemical Reactions Analysis

Compound 41 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the piperidine core or its substituents .

Scientific Research Applications

Compound 41 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of compound 41 involves its binding to β-catenin, thereby disrupting the interaction between β-catenin and B-cell lymphoma 9. This disruption blocks the Wnt signaling pathway, leading to the downregulation of oncogenic Wnt target genes. The molecular targets and pathways involved include the β-catenin/B-cell lymphoma 9 interaction and the downstream effects on Wnt signaling .

Properties

Molecular Formula

C37H39F3N2O6S2

Molecular Weight

728.8 g/mol

IUPAC Name

2-methyl-2-[3-[1-[3-(4-propan-2-ylphenyl)phenyl]sulfonylpiperidin-3-yl]phenoxy]-N-[4-(trifluoromethyl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C37H39F3N2O6S2/c1-25(2)26-13-15-27(16-14-26)29-9-6-12-34(23-29)50(46,47)42-21-7-10-30(24-42)28-8-5-11-32(22-28)48-36(3,4)35(43)41-49(44,45)33-19-17-31(18-20-33)37(38,39)40/h5-6,8-9,11-20,22-23,25,30H,7,10,21,24H2,1-4H3,(H,41,43)

InChI Key

QQIAMXDPJRMMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)C4=CC(=CC=C4)OC(C)(C)C(=O)NS(=O)(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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